2,3-DIHYDRO-3-(1H-INDOL-3-YLMETHYLENE)-2-OXO-1H-INDOLE-5-SULFONAMIDE
Overview
Description
2,3-DIHYDRO-3-(1H-INDOL-3-YLMETHYLENE)-2-OXO-1H-INDOLE-5-SULFONAMIDE is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used in the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . These pathways can lead to various downstream effects, depending on the specific biological activity being exerted.
Result of Action
Given the diverse biological activities of indole derivatives , the effects could range from inhibiting the growth of cancer cells to reducing inflammation, depending on the specific activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIHYDRO-3-(1H-INDOL-3-YLMETHYLENE)-2-OXO-1H-INDOLE-5-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with sulfonamide groups under specific conditions. For instance, the reaction of 1H-indole-3-carbaldehyde with sulfonamide in the presence of a base can yield the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,3-DIHYDRO-3-(1H-INDOL-3-YLMETHYLENE)-2-OXO-1H-INDOLE-5-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into more reduced forms, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce more reduced indole compounds .
Scientific Research Applications
2,3-DIHYDRO-3-(1H-INDOL-3-YLMETHYLENE)-2-OXO-1H-INDOLE-5-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness
What sets 2,3-DIHYDRO-3-(1H-INDOL-3-YLMETHYLENE)-2-OXO-1H-INDOLE-5-SULFONAMIDE apart is its unique combination of indole and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c18-24(22,23)11-5-6-16-13(8-11)14(17(21)20-16)7-10-9-19-15-4-2-1-3-12(10)15/h1-9,19H,(H,20,21)(H2,18,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTGOSQNWXOYGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695807 | |
Record name | 3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181223-16-5 | |
Record name | 3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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